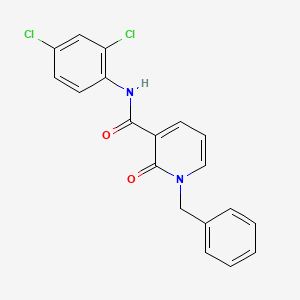![molecular formula C16H15ClN8 B2792249 6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-5-chloronicotinonitrile CAS No. 2310017-75-3](/img/structure/B2792249.png)
6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-5-chloronicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-5-chloronicotinonitrile is an intricate chemical compound characterized by its unique structure comprising a triazole and pyridazine ring fused together, linked to a diazepane group. This compound, thanks to its molecular complexity, has garnered interest in various fields of research, including medicinal chemistry, synthetic organic chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-5-chloronicotinonitrile involves a series of well-coordinated steps. The process typically starts with the preparation of the core triazolopyridazine structure, which is synthesized via cyclization reactions involving hydrazine derivatives and suitable nitriles. Following this, the introduction of the diazepane ring is achieved through nucleophilic substitution reactions where a diazepane derivative is reacted with an intermediate triazolopyridazine compound. Finally, the chloronicotinonitrile moiety is appended using chlorination and subsequent nitrile formation reactions.
Industrial Production Methods
For industrial-scale production, the process needs to be streamlined for efficiency and cost-effectiveness. The synthetic route may involve the use of high-throughput reactors and continuous flow systems to manage the complex multi-step reactions. This often includes the optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly on the diazepane ring, leading to the formation of ketones or alcohols depending on the oxidizing agent used.
Reduction: : Reduction reactions can be performed on the nitrile group to yield corresponding amines.
Common Reagents and Conditions
Oxidation: : KMnO4, CrO3, and PCC are commonly used oxidants.
Reduction: : LiAlH4 and NaBH4 are typical reducing agents.
Substitution: : Nucleophiles like amines, thiols, and alcohols can be introduced under basic or acidic conditions depending on the nucleophile's nature.
Major Products
The primary products from these reactions include amines, alcohols, and substituted derivatives, each potentially useful as intermediates in further synthesis or as end products in various applications.
科学研究应用
Chemistry
In synthetic organic chemistry, this compound is used as a versatile building block for the development of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine
The triazolopyridazine and diazepane moieties are of particular interest in medicinal chemistry for their potential pharmacological activities. Studies have explored its efficacy in targeting specific biological pathways, making it a candidate for drug development in areas like neuropharmacology and antimicrobial therapy.
Industry
In the materials science domain, this compound is being investigated for its application in developing novel materials with unique electronic and photonic properties.
作用机制
The mechanism by which 6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-5-chloronicotinonitrile exerts its effects is rooted in its ability to interact with biological macromolecules. The compound's triazole and pyridazine rings can bind to enzyme active sites or receptor proteins, modulating their activity. The chloronicotinonitrile moiety may facilitate these interactions by enhancing the compound's binding affinity or specificity. Studies suggest that it can interfere with signaling pathways and metabolic processes, providing a basis for its therapeutic potential.
相似化合物的比较
When compared to other triazole-pyridazine and diazepane derivatives, 6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-5-chloronicotinonitrile stands out due to its unique structural combination and the presence of the chloronicotinonitrile group. Similar compounds often lack this chlorinated nitrile, which can significantly impact their chemical reactivity and biological activity.
Similar Compounds
6-(1,2,4-Triazol-3-yl)pyridazine derivatives: : These compounds share a similar triazole-pyridazine core but differ in the substituents attached.
Diazepane derivatives: : Simple diazepane structures that do not have the fused triazolo-pyridazine ring.
Chloronicotinonitrile derivatives: : Compounds with a similar chloronicotinonitrile moiety but lacking the complex heterocyclic structure.
This detailed exploration of this compound provides insight into its synthesis, chemical properties, and applications, highlighting its significance in various fields of scientific research.
属性
IUPAC Name |
5-chloro-6-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN8/c17-13-8-12(9-18)10-19-16(13)24-5-1-4-23(6-7-24)15-3-2-14-21-20-11-25(14)22-15/h2-3,8,10-11H,1,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIFVCLXMOJOEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=C(C=C(C=N2)C#N)Cl)C3=NN4C=NN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
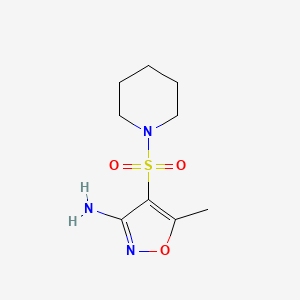
![2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2792167.png)
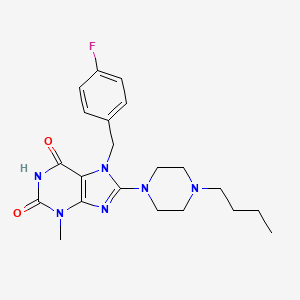
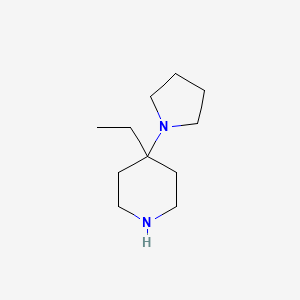

![3-Ethoxy-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile](/img/structure/B2792173.png)
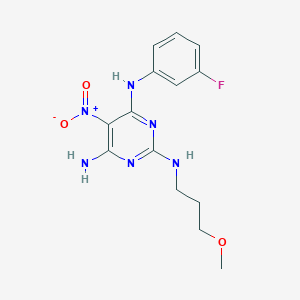
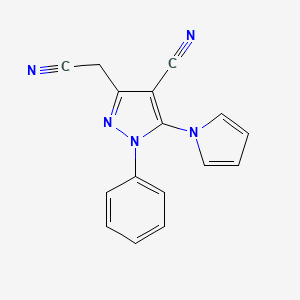
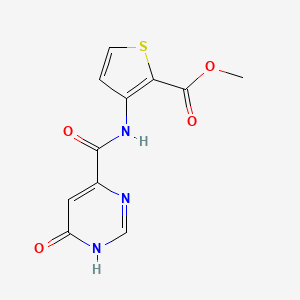
![3-(3-fluorophenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2792184.png)
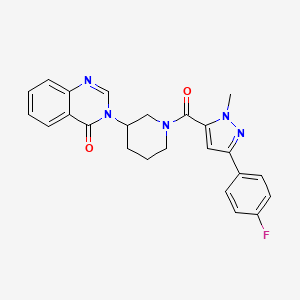
![(2E)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-3-phenylprop-2-enamide](/img/structure/B2792187.png)
![3-[(5-Amino-6-chloro-1,2,4-triazin-3-yl)amino]butan-1-ol](/img/structure/B2792188.png)
